molecular formula C12H12F3NOSi B1456411 2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde CAS No. 1356087-40-5

2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde

Cat. No.: B1456411
CAS No.: 1356087-40-5
M. Wt: 271.31 g/mol
InChI Key: MYBFNZIOSLSINU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde (CAS 1356087-40-5) is a high-purity (95+%) specialized synthetic building block with significant utility in medicinal chemistry and drug discovery research . The molecular formula is C12H12F3NOSi. This multifunctional compound features a reactive aldehyde group, a trimethylsilyl-protected alkyne, and a metabolically stable trifluoromethyl group on a pyridine core, creating a versatile scaffold for constructing complex molecular architectures. The aldehyde functionality serves as a key handle for further elaboration through reactions such as condensation, reductive amination, and nucleophilic addition, enabling the introduction of diverse structural motifs. The trimethylsilyl-protected alkyne at the 5-position of the pyridine ring is particularly valuable for metal-catalyzed cross-coupling reactions, including Sonogashira and Hagihara couplings, which are fundamental methodologies for carbon-carbon bond formation in synthetic chemistry . After deprotection, the terminal alkyne can participate in Click chemistry applications, including Huisgen 1,3-dipolar cycloadditions to form 1,2,3-triazoles, which are privileged structures in medicinal chemistry . The presence of the trifluoromethyl group at the 2-position enhances the molecule's metabolic stability, lipophilicity, and membrane permeability, properties highly sought after in the development of bioactive compounds . Research indicates that trifluoromethyl-substituted heterocycles demonstrate promising biological activities and are increasingly incorporated into investigational compounds across multiple therapeutic areas . This compound is offered For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this chemical.

Properties

IUPAC Name

2-(trifluoromethyl)-5-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NOSi/c1-18(2,3)5-4-9-7-16-11(12(13,14)15)6-10(9)8-17/h6-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBFNZIOSLSINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744623
Record name 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-40-5
Record name 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde (CAS: 1356087-40-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production. This effect could be attributed to the modulation of signaling pathways involved in inflammation, although specific mechanisms remain to be elucidated.

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in vitro against various cancer cell lines. Results indicate that it may induce apoptosis and inhibit cell proliferation, particularly in models of breast and lung cancer. Further studies are required to confirm these effects and understand the underlying mechanisms.

Research Findings and Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages.
Study 3Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in key cellular processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound Ethyl 2-amino-5-(trifluoromethyl)isonicotinate (CAS 1270542-79-4, from ) serves as a structural analog but differs critically in substituent placement and functional groups:

Feature 2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde Ethyl 2-amino-5-(trifluoromethyl)isonicotinate
Position 2 Trifluoromethyl (-CF₃) Amino (-NH₂)
Position 4 Aldehyde (-CHO) Ethyl ester (-COOEt)
Position 5 TMS-ethynyl (-C≡C-Si(CH₃)₃) Trifluoromethyl (-CF₃)
Reactivity Aldehyde: Condensation reactions; TMS-ethynyl: Click chemistry Amino: Nucleophilic substitutions; Ester: Hydrolysis
Electronic Effects Strong electron-withdrawing (-CF₃, -CHO) Electron-donating (-NH₂) and moderate -COOEt

Research Findings and Limitations

  • Synthetic Challenges : The TMS-ethynyl group in the target compound requires stringent anhydrous conditions for introduction, unlike the analog’s straightforward esterification .
  • Stability : The aldehyde group is prone to oxidation, necessitating stabilization via Schiff base formation, whereas the analog’s ester is more stable under ambient conditions .

Preparation Methods

Starting Material and Functional Group Introduction

The synthesis often begins with a halogenated isonicotinaldehyde derivative bearing a trifluoromethyl substituent at the 2-position. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using pre-functionalized building blocks.

Halogenation at the 5-Position

Selective halogenation (e.g., bromination or chlorination) at the 5-position of the pyridine ring is essential to provide a site for subsequent cross-coupling. This is typically achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-substitution.

Sonogashira Cross-Coupling Reaction

The key step to install the 5-((trimethylsilyl)ethynyl) substituent is the Sonogashira coupling of the halogenated intermediate with trimethylsilylacetylene. This palladium-catalyzed reaction proceeds under mild conditions and tolerates various functional groups.

Typical reaction conditions include:

  • Catalyst: Pd(PPh3)2Cl2 or Pd(PPh3)4
  • Co-catalyst: CuI
  • Base: Triethylamine or diisopropylethylamine
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature: Room temperature to reflux

The trimethylsilyl group protects the terminal alkyne during the reaction and facilitates purification.

Purification and Characterization

Following the coupling, the product is purified by column chromatography or recrystallization. Characterization is performed using NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Research Findings and Data Tables

While direct literature specifically on this exact compound is limited, analogous syntheses provide valuable insights. For example, the synthesis of trimethylsilyl-substituted alkynyl derivatives on pyridine rings has been reported with yields ranging from 50% to 80%, depending on substrate and conditions.

Step Reagents/Conditions Yield (%) Notes
Halogenation (5-position) NBS or NCS, solvent (e.g., acetonitrile) 70-90 Selective mono-halogenation
Sonogashira coupling Pd catalyst, CuI, base, TMS-acetylene 60-80 Mild conditions, TMS protects alkyne
Purification Column chromatography - Removal of impurities

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Direct halogenation Simple, cost-effective Requires control to avoid poly-substitution
Sonogashira coupling High regioselectivity, mild conditions Sensitive to moisture and air
Use of TMS protection Facilitates handling and purification Requires additional deprotection step if free alkyne is desired

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde?

  • Methodological Answer : A common approach involves sequential functionalization of the pyridine core. First, introduce the trifluoromethyl group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or via cross-coupling with CF₃-containing precursors. The trimethylsilyl (TMS)-ethynyl group can be introduced via Sonogashira coupling using TMS-protected acetylene under palladium catalysis . For the aldehyde group, oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or IBX) is typical. Ensure inert conditions to prevent premature desilylation or aldehyde oxidation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry of substituents. The TMS-ethynyl group shows a singlet for Si(CH₃)₃ (~0.1–0.3 ppm in ¹H) and a distinct aldehyde proton (~10 ppm) .
  • FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) from the ethynyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₁F₃NO·Si: calculated ~292.18 g/mol) and fragmentation patterns .

Q. How does the TMS-ethynyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The TMS group acts as a protecting moiety for the ethynyl group, enhancing stability during synthesis. Desilylation (e.g., using K₂CO₃/MeOH or TBAF) generates terminal alkynes for further reactions like click chemistry or Suzuki-Miyaura couplings. Kinetic studies show that TMS-ethynyl derivatives exhibit slower coupling rates compared to terminal alkynes, requiring optimized catalyst loading (e.g., Pd(PPh₃)₄, 5–10 mol%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or impurities.

  • Solvent Calibration : Compare spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals. For example, the aldehyde proton’s coupling with pyridine carbons can confirm positional isomerism .
  • Control Experiments : Re-synthesize intermediates to isolate and characterize potential byproducts (e.g., over-oxidized aldehydes or desilylated derivatives) .

Q. What strategies optimize yield in the final Sonogashira coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. XPhos-Pd-G3 for improved turnover. XPhos ligands reduce homocoupling byproducts .
  • Base Optimization : Use Et₃N instead of K₂CO₃ to minimize side reactions with acid-sensitive groups (e.g., trifluoromethyl).
  • Temperature Control : Maintain 60–80°C to balance reaction rate and catalyst stability. Monitor via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. How do computational methods (DFT, MD) predict the compound’s behavior in supramolecular assemblies?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps, highlighting nucleophilic (aldehyde) and electrophilic (pyridine) sites.
  • Molecular Dynamics (MD) : Simulate interactions with host molecules (e.g., cyclodextrins) to assess binding affinity. Parameters like solvation free energy (ΔG) and H-bonding patterns guide experimental design .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Batch Reactor Design : Use controlled addition of reagents to avoid exothermic side reactions (e.g., aldehyde oxidation).
  • Purification : Employ gradient flash chromatography (silica gel, 10–30% EtOAc/hexane) to separate regioisomers. Scale-up to >10 g may require HPLC for purity >98% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde
Reactant of Route 2
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2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde

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